Lipophilicity and Polar Surface Area Differentiation: CAS 953144-27-9 vs. 4-Fluoro Analog (CAS 953144-23-5)
The target compound (4-Cl) exhibits a calculated logP (clogP) of 3.47 and a topological polar surface area (TPSA) of 40.62 Ų based on ECBD computational data [1]. The directly analogous 4-fluoro derivative (CAS 953144-23-5, molecular formula C18H27FN2O2S, MW 354.48) is expected, based on the smaller size and greater electronegativity of fluorine versus chlorine, to exhibit a lower clogP and potentially altered TPSA. In the closely related 4-chlorobenzyl sulfonamide H3 antagonist series, a chlorine-to-fluorine substitution at the 4-position altered lipophilicity and was associated with changes in receptor binding affinity, though quantitative cross-series translation requires experimental confirmation [2]. This difference matters for procurement decisions when CNS penetration or specific tissue distribution profiles are critical screening criteria, as lipophilicity is a primary determinant of blood-brain barrier permeability.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.47 |
| Comparator Or Baseline | 4-Fluoro analog (CAS 953144-23-5): clogP not publicly reported in authoritative databases; predicted lower based on halogen atom properties |
| Quantified Difference | Not precisely quantifiable from available data; directionally lower clogP for 4-F analog expected |
| Conditions | In silico calculation (ECBD platform for target compound) |
Why This Matters
Lipophilicity differences between halogen-substituted analogs directly impact CNS penetration potential and non-specific protein binding, guiding selection of the appropriate chemotype for target organ exposure in screening cascades.
- [1] European Chemical Biology Database (ECBD), Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Compound EOS24366: 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide. sildrug.ibb.waw.pl/ecbd/EOS24366/ (accessed 2026). View Source
- [2] Tozer, M. J.; et al. 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues: the design of potent histamine H3 receptor antagonists. Bioorg. Med. Chem. Lett. 1999, 9, 3103-3108. View Source
